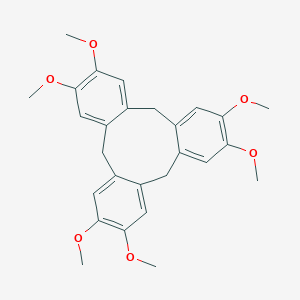

シクロトリベラトリレン

説明

Synthesis Analysis

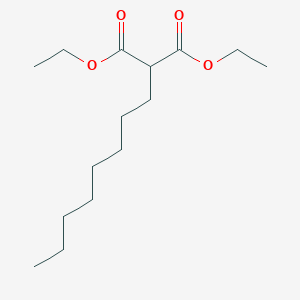

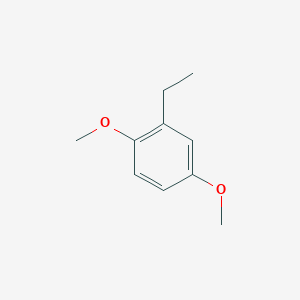

The synthesis of CTV has evolved to include methods for introducing functional groups that extend its application scope. Techniques include standard and solventless reaction methodologies to synthesize CTV derivatives with ethyl, propyl, allyl, or propargyl groups. These methods have enabled the creation of analogues showing intra-cavity host-guest binding or self-stacking motifs, showcasing the versatility of CTV in structural chemistry (Ahmad & Hardie, 2006).

Molecular Structure Analysis

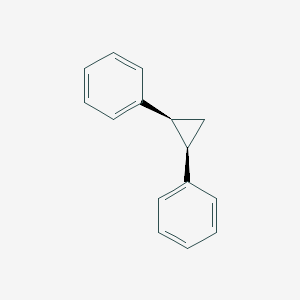

CTV is characterized by its rigid bowl-shaped conformation, which has been utilized as a 3-connecting crystal engineering tecton. This unique structure allows for the formation of network structures with unusual topology, including highly complex 3-D networks where CTV molecules pack in a tetrameric back-to-back fashion, highlighting the structural adaptability and utility of CTV in forming diverse and complex molecular architectures (Hardie, Ahmad, & Sumby, 2005).

Chemical Reactions and Properties

CTV serves as a foundation for creating various derivatives through chemical modifications, which introduce new functionalities and expand its chemical properties. For example, the incorporation of sugar moieties into CTV derivatives has led to the development of water-soluble compounds with unique photoluminescence properties, demonstrating the compound's versatile chemical reactivity and potential in creating functional materials (Yang et al., 2012).

Physical Properties Analysis

The physical properties of CTV derivatives, such as solubility and photoluminescence, can be significantly altered through functionalization. For instance, sugar-functionalized CTV derivatives exhibit distinct photoluminescence, which is attributed to the enhanced planar conformation of the cyclotriveratrylene ring, demonstrating how modifications can influence the physical characteristics of CTV-based compounds and their potential applications in sensing and material science (Yang et al., 2012).

Chemical Properties Analysis

The chemical properties of CTV and its derivatives are closely linked to their molecular structure, enabling a wide range of applications in host-guest chemistry, supramolecular assemblies, and coordination chemistry. The ability of CTV to form complex network structures and act as a host molecule for various guests showcases its potential in the development of new materials and technologies (Hardie, Ahmad, & Sumby, 2005).

科学的研究の応用

フラーレンの超分子錯体

Cyclotriveratrylenophanesは、シクロトリベラトリレンの一種であり、合成され、フラーレンに対する包接能が調べられています . 会合定数は、RoseとDragoの方法を用いて決定されました . シクロトリベラトリレンホストは、形状選択性と大きな会合定数を示しました .

センサーと分離

シクロトリベラトリレン(CTV)は、センサーと分離の開発に用いられています . CTVのユニークな構造により、さまざまな物質と相互作用することができ、これらの用途に役立ちます .

自己組織材料

CTVは、ゲル、液晶、樹状系、自己組織化単分子膜などの自己組織化材料の創出に用途があります . その環状分子構造により、これらの複雑なシステムを形成することができます .

金属超分子化学

CTVは、金属超分子化学で用いられています . さまざまな金属と錯体を形成する能力により、この分野で貴重なツールとなっています .

非環状および環状キノン誘導体の合成

作用機序

Cyclotriveratrylene is an organic compound with the formula ([C_6H_2(OCH_3)_2CH_2]_3). It exists as a white solid that readily dissolves in organic solvents. This macrocycle plays a crucial role in host–guest chemistry as a molecular host .

Target of Action

CTV primarily interacts with various guest molecules due to its unique bowl-shaped conformation The ether groups are positioned at the upper rim, resembling a crown ether. Its host–guest properties are akin to those of calixarenes .

Mode of Action

CTV’s interaction with guest molecules occurs through non-covalent forces, such as hydrogen bonding, van der Waals interactions, and π-π stacking. These interactions lead to encapsulation, solubilization, and immobilization of guest species. Notably, CTV derivatives have been employed in separating mixtures of fullerenes, demonstrating their efficacy in host–guest systems .

Pharmacokinetics

CTV’s pharmacokinetic properties include:

Result of Action

CTV’s action leads to:

Safety and Hazards

将来の方向性

New chemistry of the cyclic molecular host cyclotriveratrylene (CTV) includes applications such as in sensors and separations; in self-organised materials such as gels, liquid crystals, dendritic systems, and self-assembled monolayers; and in metallo-supramolecular chemistry . These areas present potential future directions for the application and study of CTV.

特性

IUPAC Name |

5,6,12,13,19,20-hexamethoxytetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c1-28-22-10-16-7-18-12-24(30-3)26(32-5)14-20(18)9-21-15-27(33-6)25(31-4)13-19(21)8-17(16)11-23(22)29-2/h10-15H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHEDVCXXVLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C4CC2=C1)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297912 | |

| Record name | Cyclotriveratrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1180-60-5 | |

| Record name | Cyclotriveratrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotriveratrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotriveratrylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotriveratrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOTRIVERATRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3F2J3T2ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)